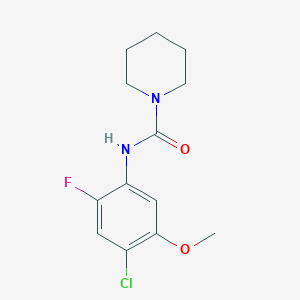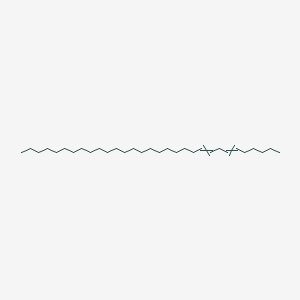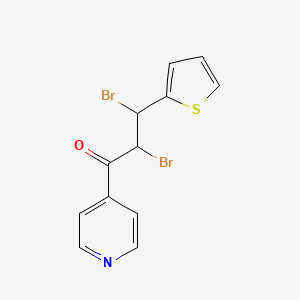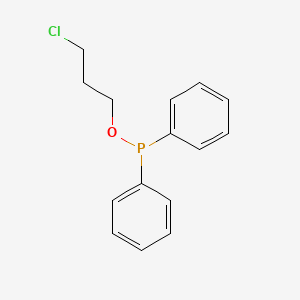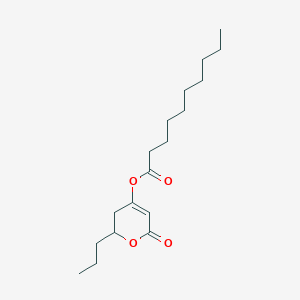![molecular formula C12H17ClO4 B14374349 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-47-6](/img/structure/B14374349.png)
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate ester and a chloropropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve cyclohex-3-ene-1-carboxylic acid in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: The cyclohexene ring can be oxidized to form cyclohexane-1,2-diol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., thiophenol), or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as 2-(methylamino)propanoate or 2-(thiophenyl)propanoate.
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloropropanoic acid.
Oxidation: Cyclohexane-1,2-diol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug that can be metabolized to active pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active
Eigenschaften
CAS-Nummer |
90125-47-6 |
|---|---|
Molekularformel |
C12H17ClO4 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
2-(2-chloropropanoyloxy)ethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H17ClO4/c1-9(13)11(14)16-7-8-17-12(15)10-5-3-2-4-6-10/h2-3,9-10H,4-8H2,1H3 |
InChI-Schlüssel |
IEFKAXUZIVTQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCOC(=O)C1CCC=CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
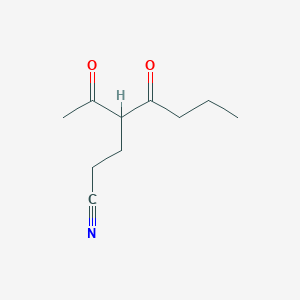
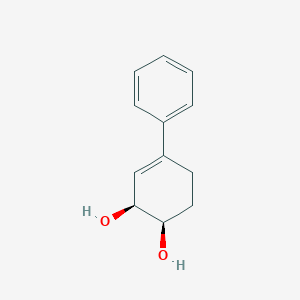
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
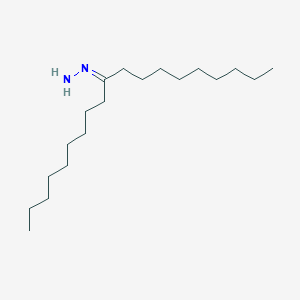
![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)
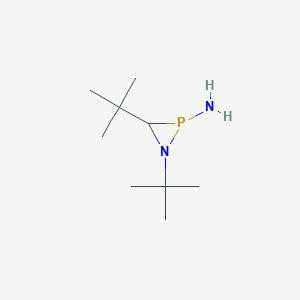
![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
